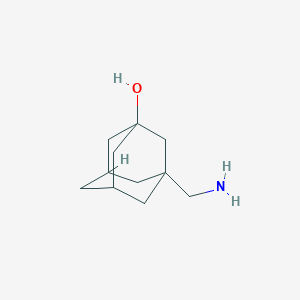

3-(氨甲基)金刚烷-1-醇

描述

3-(Aminomethyl)adamantan-1-ol represents a significant compound within the realm of organic chemistry, particularly due to its structural uniqueness and potential for varied chemical reactivity and properties. This substance is derived from adamantane, a cage-like, diamondoid hydrocarbon structure that provides a robust scaffold for further functionalization and exploration in chemistry.

Synthesis Analysis

The synthesis of 3-(Aminomethyl)adamantan-1-ol and similar compounds involves multi-step chemical reactions, often starting from adamantane or its derivatives. For instance, a novel synthesis route has been developed, avoiding the use of bromine and employing procedures like the Ritter reaction, hydrolysis, neutralization, and reduction reactions, achieving a total yield of 43% (Lu-lu Cai et al., 2011). The structural characterization of the synthesized compound is accomplished through techniques like elemental analysis, IR, MS, and 1HNMR, providing insights into the molecular arrangement and confirming the successful synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)adamantan-1-ol and its derivatives has been extensively studied, showcasing the impact of adamantane's rigid framework on the spatial arrangement of substituent groups. For example, quantitative assessments using crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis have revealed how non-covalent interactions, particularly in adamantane-1,3,4-thiadiazole hybrid derivatives, influence the molecular orientation and stability of these compounds (A. El-Emam et al., 2020).

Chemical Reactions and Properties

3-(Aminomethyl)adamantan-1-ol undergoes a variety of chemical reactions, reflecting its versatility. The presence of both amine and alcohol functional groups allows for diverse reactivity, including the formation of derivatives through reactions with acids, isocyanates, and more. Studies have shown the synthesis of adamantan-1-ol derivatives and their potential as antibacterials, highlighting the antimicrobial properties of these compounds and their structure-activity relationships (E. Antoniadou-Vyza et al., 1996).

Physical Properties Analysis

The adamantane scaffold imparts significant physical properties to 3-(Aminomethyl)adamantan-1-ol , such as high thermal stability and a distinct melting point, attributable to the cage-like structure. The solid-state structure, determined through X-ray crystallography, provides evidence of the compound's conformation and how it affects its physical behavior.

Chemical Properties Analysis

3-(Aminomethyl)adamantan-1-ol exhibits a range of chemical properties, including reactivity towards nucleophilic substitution and the ability to form stable salts and complexes with metals. Its chemical behavior is deeply influenced by the adamantane core, which confers rigidity and influences the electron distribution across the molecule, affecting its reactivity patterns and interaction with other molecules.

- (Lu-lu Cai et al., 2011)

- (A. El-Emam et al., 2020)

- (E. Antoniadou-Vyza et al., 1996)

科学研究应用

美金刚和金刚烷胺的合成:金刚烷-1-醇,一种关键衍生物,被用作美金刚和金刚烷胺合成的起始化合物。这些化合物因其在医学治疗中的应用而闻名 (Khusnutdinov & Oshnyakova,2015)。

油和变速箱油中的抗氧化剂添加剂:金刚烷-1-醇衍生物,例如 1-金刚烷基醚,作为油和变速箱油中的有效抗氧化剂添加剂。它们还改善了这些流体在低温下的流变特性 (Khusnutdinov & Oshnyakova,2015)。

潜在的抗炎剂:已经对 3-(金刚烷-1-基)-4-乙基-1H-1,2,4-三唑-5(4H)硫酮等衍生物进行了研究,以了解其作为抗炎剂的潜力。这项研究包括对它们的分子结构和电子性质的研究 (Al-Tamimi 等,2014)。

抗菌性能:某些衍生物,例如带有金刚烷基的三烷基胺,已显示出显着的抗菌活性。随着与氮相连的碳链长度的延长,这种性能得到增强 (Antoniadou-Vyza 等,1996)。

金属配合物的合成:已经合成了 3s,5s,7s-金刚烷-1-胺与各种生物学上重要的金属的配合物,展示了在抗病毒和抗帕金森治疗等领域的应用 (Sultana 等,2014)。

新型化合物的表征:新型化合物的结构和光谱表征,如 3-(1-金刚烷基)-4-氨基-1-(2-苯甲酰-1-苯乙基)-1H-1,2,4-三唑-5(4H)-硫酮,有助于理解它们的性质和在各个领域的潜在应用 (Lahsasni 等,2012)。

硝胺衍生物的合成:对金刚烷化合物硝胺衍生物合成的研究进一步扩展了这些物质在各种化学和生物过程中的潜在应用 (Sheremetev 等,2013)。

安全和危害

属性

IUPAC Name |

3-(aminomethyl)adamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKCTCWOWSGKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)adamantan-1-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)

![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)